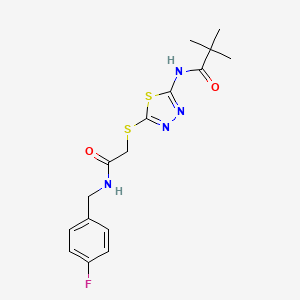

N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Description

N-(5-((2-((4-Fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a 1,3,4-thiadiazole derivative featuring a pivalamide group at the 2-position and a 4-fluorobenzyl-substituted thioacetamide moiety at the 5-position. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Its structural complexity arises from the integration of a thiadiazole core, fluorinated aromatic systems, and sterically demanding pivalamide groups, which influence its physicochemical and pharmacological behavior .

Properties

IUPAC Name |

N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O2S2/c1-16(2,3)13(23)19-14-20-21-15(25-14)24-9-12(22)18-8-10-4-6-11(17)7-5-10/h4-7H,8-9H2,1-3H3,(H,18,22)(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKMGYLLXAXHDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The initial step often involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with carbon disulfide under basic conditions.

Introduction of the Fluorobenzyl Group: The next step involves the introduction of the 4-fluorobenzyl group. This can be done through nucleophilic substitution reactions where the thiadiazole ring is reacted with 4-fluorobenzyl chloride in the presence of a base.

Attachment of the Pivalamide Group: The final step involves the attachment of the pivalamide group. This can be achieved through the reaction of the intermediate compound with pivaloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Triethylamine, sodium hydroxide.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.

Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence.

Industry: It may be used in the synthesis of other complex organic molecules or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it might inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its effects on cancer cells or bacteria.

Comparison with Similar Compounds

Key Observations :

Anticancer Activity

- Compound 3 () : Exhibited 92.36% inhibition of Akt (a key cancer pathway kinase), inducing apoptosis in glioma cells via π-π interactions and hydrogen bonding .

- Compound 8 () : Showed 86.52% Akt inhibition, highlighting the role of nitro groups in enhancing electron-withdrawing effects for target binding .

Antimicrobial Activity

- Compounds 6.4 and 6.5 () : Demonstrated antibacterial effects via bioluminescence inhibition in Photobacterium leiognathus, with IC₅₀ values correlating with thiadiazole-thioacetamide motifs .

- Target compound (5d) : The thioether linkage and fluorinated aromatic system align with antimicrobial pharmacophores, though specific data are lacking .

Biological Activity

N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a compound of significant interest due to its diverse biological activities. This article reviews the compound's chemical properties, biological mechanisms, and relevant research findings, including case studies that highlight its potential therapeutic applications.

The molecular formula of this compound is C20H24F2N4O3S with a molecular weight of 445.4 g/mol. The structure features a thiadiazole ring, which is known for its bioactivity in various pharmacological contexts.

| Property | Value |

|---|---|

| Molecular Formula | C20H24F2N4O3S |

| Molecular Weight | 445.4 g/mol |

| CAS Number | 888417-90-1 |

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells. In a study involving cell lines treated with the compound for 24 hours, there was a significant increase in apoptotic cells (37.83% compared to 0.89% in controls), demonstrating its potential as an anticancer agent .

- Antimicrobial Activity : The compound exhibits antimicrobial properties, likely due to the presence of the thiadiazole moiety which has been shown to interact with microbial enzymes and disrupt cellular processes .

- Neuroprotective Effects : The thiadiazole derivatives have also been studied for neuroprotective properties, showing promise in models of neurodegenerative diseases by modulating oxidative stress and apoptosis pathways .

Anticancer Activity

A study investigated the effects of various thiadiazole derivatives on cancer cell lines. Among them, this compound was noted for its ability to inhibit cell proliferation and induce apoptosis in human cancer cells. This suggests a potential role in chemotherapy regimens .

Antimicrobial Properties

In vitro studies have demonstrated that compounds similar to this compound possess significant antibacterial activity against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .

Neuroprotective Studies

Research evaluating the neuroprotective effects of thiadiazole derivatives found that certain compounds could reduce neuronal death in models of oxidative stress. This points to the potential use of this compound in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide, and what critical parameters influence yield?

- Answer : The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions.

- Step 2 : Introduction of the 4-fluorobenzylamino moiety via nucleophilic substitution or coupling reactions.

- Step 3 : Pivalamide group incorporation using acylating agents like pivaloyl chloride.

Critical parameters include temperature control (e.g., 60–80°C for cyclization), solvent choice (e.g., DMF for coupling reactions), and catalyst selection (e.g., K₂CO₃ for deprotonation). Yield optimization requires purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiadiazole ring and substituents (e.g., δ 7.2–7.4 ppm for fluorobenzyl protons) .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide bond) .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. How can researchers assess the compound’s in vitro biological activity during initial screening?

- Answer : Standard assays include:

- Antimicrobial Activity : Agar dilution methods against Gram-positive/negative bacteria (e.g., MIC values ≤25 µg/mL reported for similar thiadiazoles) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .

- Enzyme Inhibition : Fluorometric assays targeting COX-2 or kinases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Answer : Discrepancies may arise from structural variations (e.g., fluorobenzyl vs. chlorobenzyl substituents), assay conditions (e.g., serum concentration affecting solubility), or target selectivity . Mitigation strategies:

- Comparative SAR Studies : Synthesize analogs with controlled substituent changes .

- Standardized Protocols : Use identical cell lines/media across labs .

- Metabolic Stability Testing : Evaluate hepatic microsomal degradation to rule out false negatives .

Q. What strategies are effective for optimizing synthetic yield and scalability?

- Answer :

- Solvent Optimization : Replace DMF with less toxic solvents (e.g., acetonitrile) to improve green chemistry metrics .

- Catalyst Screening : Test Pd/C or CuI for coupling steps to reduce side products .

- Flow Chemistry : Continuous flow reactors enhance reproducibility for large-scale synthesis .

Q. How to design experiments to elucidate the compound’s mechanism of action?

- Answer :

- Molecular Docking : Predict binding affinities to targets like EGFR or tubulin using AutoDock Vina .

- Gene Expression Profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis markers like Bcl-2) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified enzymes .

Q. What computational and experimental approaches are recommended for structure-activity relationship (SAR) analysis?

- Answer :

- Quantum Mechanical Calculations : DFT studies (e.g., Gaussian 16) to map electron density on the thiadiazole ring .

- Fragment-Based Screening : Replace pivalamide with bioisosteres (e.g., tert-butyl carbamate) to assess steric effects .

- Proteomics : SILAC labeling to identify protein interactors in treated cells .

Q. How to evaluate the compound’s stability under physiological conditions?

- Answer :

- pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) for 24h; monitor via HPLC .

- Plasma Stability : Measure parent compound remaining after 1h in human plasma using LC-MS .

- Photostability : Expose to UV light (λ = 254 nm) and track degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.